Bicyclo[2.2.2]octane Synthesis via C1 Quaternary Center
The defining structural feature of ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate is the quaternary carbon at C1 bearing both an ester and an acetyl group. This is absent in the common analog ethyl 4-oxocyclohexane-1-carboxylate (CAS 17159-79-4), which has only a tertiary C–H at the 1-position. The presence of this quaternary center is a prerequisite for the double-annulation reaction with benzylamine, yielding ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate—a transformation that is impossible with the non-acetylated analog . This scaffold appears in patent families (e.g., EP3526207B1) targeting CNS muscarinic M1/M4 receptors, underscoring its relevance to active medicinal chemistry programs [1].
| Evidence Dimension | Synthetic capability: Bicyclo[2.2.2]octane formation |
|---|---|
| Target Compound Data | Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate formed |
| Comparator Or Baseline | Ethyl 4-oxocyclohexane-1-carboxylate (CAS 17159-79-4): Reaction not feasible due to lack of C1 acetyl group |
| Quantified Difference | Qualitative: Feasible vs. Not feasible |
| Conditions | Reaction with benzylamine; documented synthetic protocol |
Why This Matters
For procurement decisions in CNS drug discovery, this compound unlocks a specific chemical space (bicyclo[2.2.2]octanes) that the cheaper, non-acetylated analog cannot access, directly impacting synthetic tractability and intellectual property position.
- [1] Google Patents. EP3526207B1 - Heterocyclic compounds having activity as modulators of muscarinic m1 and/or m4 receptors. Claims include cyclohexane-based scaffolds. View Source
